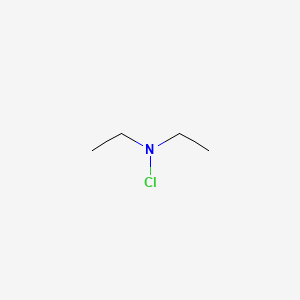

N-Chloro-N-ethylethanamine

Descripción general

Descripción

N-Chloro-N-ethylethanamine is an organic compound with the molecular formula C4H10ClN. It is a secondary amine where the nitrogen atom is bonded to an ethyl group and a chloro group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Chloro-N-ethylethanamine can be synthesized through the reaction of ethylamine with chlorine. The reaction typically takes place in an aqueous medium at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows: [ \text{C2H5NH2 + Cl2 → C2H5NClH + HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of ethylamine in a controlled environment to ensure safety and efficiency. The process may involve the use of catalysts and specific reaction vessels designed to handle the reactive nature of chlorine gas.

Análisis De Reacciones Químicas

Types of Reactions

N-Chloro-N-ethylethanamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylacetamide.

Reduction: It can be reduced back to ethylamine.

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: N-ethylacetamide.

Reduction: Ethylamine.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N-Chloro-N-ethylethanamine can be synthesized through the reaction of ethylamine with thionyl chloride, which allows for the introduction of the chloro group. This reactivity enables its use as an alkylating agent in various chemical reactions.

Scientific Research Applications

-

Organic Synthesis

- This compound serves as an alkylating reagent in the synthesis of various compounds, including:

- Biological Studies

- Material Science

Case Study 1: Synthesis of Antimicrobial Agents

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of 1-substituted-5,6-dinitrobenzimidazoles using this compound as a key intermediate. The resulting compounds demonstrated significant antimicrobial activity against various pathogens, showcasing the compound's utility in developing new antibiotics .

Case Study 2: Growth Hormone Secretagogues

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of oxindole derivatives using this compound. These derivatives were evaluated for their efficacy as growth hormone secretagogues, indicating potential therapeutic applications in growth disorders .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-Chloro-N-ethylethanamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorine atom can be easily displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-N-chloroethanamine: Similar structure but with a methyl group instead of an ethyl group.

N-Chloro-N-isopropylethanamine: Contains an isopropyl group instead of an ethyl group.

N-Chloro-N-ethylethanamide: An amide derivative of N-Chloro-N-ethylethanamine.

Uniqueness

This compound is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Its ability to undergo both nucleophilic and electrophilic reactions sets it apart from other similar compounds.

Actividad Biológica

N-Chloro-N-ethylethanamine, also known as Chlormethine, is a compound with significant biological activity, particularly in the context of its role as an alkylating agent. This article explores its mechanism of action, biochemical properties, cellular effects, pharmacokinetics, and applications in research and medicine.

This compound primarily exerts its biological effects through alkylation of DNA. The compound binds to the N7 nitrogen on guanine bases in DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, resulting in cell cycle arrest and apoptosis. The rapid binding nature of this compound results in a biological half-life of less than one minute, making it highly reactive and effective in disrupting cellular processes.

The biochemical properties of this compound are characterized by its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction is crucial for its function as an alkylating agent. Key properties include:

- Alkylation : Modifies DNA and proteins, leading to altered function.

- Cellular Interactions : Influences various cell types, particularly cancer cells, inducing cytotoxicity.

- Gene Expression : Alters gene expression through activation of DNA damage response pathways.

Cellular Effects

The impact of this compound on cellular functions is profound:

- Cell Cycle Arrest : Disruption of DNA synthesis and repair mechanisms leads to halted cell division.

- Apoptosis Induction : The compound activates stress response pathways, including p53 signaling.

- Cytotoxicity : Particularly effective against cancer cells, leading to increased cell death rates .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound undergoes rapid metabolism in the liver. Its metabolic pathways involve:

- Biotransformation : Liver enzymes convert the compound into reactive intermediates that can further interact with cellular components.

- Transport Mechanisms : The compound can be taken up by cells via passive diffusion and active transport.

Applications in Research and Medicine

This compound has several important applications:

Case Studies

Several studies have highlighted the effectiveness of this compound in cancer treatment:

- Study on Tumor Cell Lines : Research demonstrated that this compound exhibited significant cytotoxicity against various tumor cell lines (e.g., MCF-7, HeLa), with IC50 values indicating strong anti-tumor activity.

- Clinical Applications : In clinical settings, compounds derived from this compound have been utilized for their ability to induce apoptosis in resistant cancer cells .

Propiedades

IUPAC Name |

N-chloro-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFLVGVWMSQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206445 | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-33-7 | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.